4-(1-Benzothiophene-5-carbonyl)morpholine-3-carboxylic acid
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Overview
Description
4-(1-Benzothiophene-5-carbonyl)morpholine-3-carboxylic acid is a complex organic compound that features a benzothiophene ring fused with a morpholine ring and a carboxylic acid group. Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the morpholine ring enhances the compound’s solubility and bioavailability, making it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzothiophene-5-carbonyl)morpholine-3-carboxylic acid typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzothiophene core is replaced by a morpholine moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
4-(1-Benzothiophene-5-carbonyl)morpholine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Benzothiophene-5-carbonyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzothiophene Derivatives: Compounds like 2-substituted benzothiophenes and 3-substituted benzothiophenes share structural similarities.
Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid and morpholine-3-carboxylic acid are structurally related.
Uniqueness: 4-(1-Benzothiophene-5-carbonyl)morpholine-3-carboxylic acid is unique due to the combination of the benzothiophene and morpholine rings, which imparts distinct chemical and biological properties. This combination enhances its solubility, bioavailability, and potential for diverse applications .
Properties
IUPAC Name |
4-(1-benzothiophene-5-carbonyl)morpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-13(15-4-5-19-8-11(15)14(17)18)10-1-2-12-9(7-10)3-6-20-12/h1-3,6-7,11H,4-5,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOHBIXURJCFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC3=C(C=C2)SC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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